1-(Benzyloxy)-4-fluorobenzene
Overview
Description
1-(Benzyloxy)-4-fluorobenzene is a chemical compound that is part of the broader class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of 1-(Benzyloxy)-4-fluorobenzene includes a benzyl ether group (-OCH2C6H5) and a fluorine atom as substituents on the benzene ring.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, where a leaving group on an aromatic ring is replaced by a nucleophile, such as a fluorine-containing reagent. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting hexafluorobenzene with lithium dimesitylphosphide . Similarly, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was synthesized using a combination of nucleophilic aromatic substitution and other reactions, with spectral methods such as IR, NMR, and mass spectrometry used for identification .
Molecular Structure Analysis
The molecular structure of fluorinated benzenes can be determined using techniques such as X-ray crystallography and spectroscopy. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, revealing an intramolecular hydrogen bond . The molecular structure of gaseous 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry10.
Chemical Reactions Analysis
Fluorinated benzenes can undergo various chemical reactions, including C-H and C-F bond activation, which can be induced using reactive transition metal complexes . The presence of fluorine atoms can also influence the reactivity and selectivity of these compounds in reactions. For example, the synthesis of 1,4-benzoxazine-fused benzothiaoxazepine-1,1-dioxides involved an intramolecular double-cyclization of epoxide-tethered 2-fluorobenzene sulfonamides .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into an aromatic ring can significantly affect the physical and chemical properties of the compound. Fluorobenzenes, such as fluorobenzene and 1,2-difluorobenzene, are recognized as versatile solvents in organometallic chemistry due to their weak ability to donate π-electron density and their chemical inertness . The crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with bifurcated C–H⋯F–C interactions, highlighting the role of weak intermolecular interactions in crystal packing .
Scientific Research Applications
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Synthesis and Characterization of Novel Chalcones Derivatives
- Field : Pharmaceutical and medicinal chemistry .
- Application : Chalcones derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety, have wide applications in pharmaceutical and medicinal chemistry .
- Method : Compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
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[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Field : Organic Chemistry .
- Application : The study focuses on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines .
- Method : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results : Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
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C-H Activation Reactions
- Field : Organic Chemistry.
- Application : 5-Benzyloxy-1-Boc-indole-2-boronic acid, a compound similar to 1-(Benzyloxy)-4-fluorobenzene, is used in C-H activation reactions.
- Method : The compound is used to enable the direct functionalization of C-H bonds in organic molecules.
- Results : The results of these reactions are not specified in the source.
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Benzylic Oxidations and Reductions
- Field : Organic Chemistry .
- Application : The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 1-(Benzyloxy)-4-fluorobenzene, are activated toward free radical attack . This property enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
- Method : The oxidation of alkyl side-chains is usually effected by hot acidic permanganate solutions .
- Results : The results of these reactions are not specified in the source .
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Synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine
- Field : Medicinal Chemistry .
- Application : This compound is useful for synthesizing analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors .
- Method : The synthetic strategy involves the introduction of a new chiral center during the synthetic pathway .
- Results : The configuration of the two diastereomers was assigned using molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .
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Benzyloxyacetone in Synthesis
- Field : Organic Chemistry .
- Application : Benzyloxyacetone, a compound similar to 1-(Benzyloxy)-4-fluorobenzene, is used in various synthesis processes .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these applications are not specified in the source .
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Synthesis of Transition Metal Complexes
- Field : Inorganic Chemistry .
- Application : Transition metal complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Method : The Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with methanolic solution of various aminophenol derivatives .
- Results : The synthesized metal (II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent . They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
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Coumarin-based Derivatives as Bioactive Molecules
- Field : Medicinal Chemistry .
- Application : The coumarin core, similar to the benzyloxy group in 1-(Benzyloxy)-4-fluorobenzene, is a structural motif highly recurrent in both natural products and bioactive molecules .
- Method : The coumarin nucleus has been widely decorated to develop compounds showing diverse pharmacological activities .
- Results : Depending on the substituents and branching positions around the bicyclic core, coumarin-containing compounds have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .
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[1,2]-Wittig Rearrangement
- Field : Organic Chemistry .
- Application : The study focuses on the [1,2]-Wittig Rearrangement of 2-(2-benzyloxyphenyl)oxazoline .
- Method : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results : Good diastereoselectivity is obtained .
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting future research directions based on the current understanding of the compound. It could include potential applications or areas that need further investigation.
properties
IUPAC Name |
1-fluoro-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNJAKUQZLPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371071 | |
Record name | 1-(benzyloxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-fluorobenzene | |
CAS RN |
370-78-5 | |
Record name | 1-Fluoro-4-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(benzyloxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 370-78-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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